molecular formula C9H13N5O3 B8802415 9-(3,4-Dihydroxybutyl)guanine CAS No. 83470-64-8

9-(3,4-Dihydroxybutyl)guanine

Katalognummer: B8802415
CAS-Nummer: 83470-64-8
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: QOVUZUCXPAZXDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3,4-Dihydroxybutyl)guanine is a useful research compound. Its molecular formula is C9H13N5O3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action
9-(3,4-Dihydroxybutyl)guanine acts as an inhibitor of herpes simplex virus replication. It is selectively phosphorylated by herpes simplex virus thymidine kinase, which enhances its activity against the virus. The compound exhibits a high affinity for this enzyme, with an inhibition constant of 1.5 µM, indicating its potential effectiveness in therapeutic applications .

Efficacy in Cell Culture
In vitro studies have demonstrated that this compound can inhibit the replication of various strains of herpes simplex virus types 1 and 2. The compound showed a dose-dependent inhibition, with concentrations ranging from 4 to 18 µM resulting in a 50% reduction in viral replication . Notably, the (R)-enantiomer of this compound is more effective than its (S)-counterpart.

Therapeutic Applications

Topical Application
Research has shown that topical application of this compound can effectively treat cutaneous herpes simplex type 1 infections in guinea pigs and herpes keratitis in rabbits. The compound demonstrated a therapeutic effect when administered three days post-inoculation, highlighting its potential as a topical antiviral agent .

Oral Treatment
In animal models, oral administration of this compound has also been effective against generalized herpes simplex type 2 infections. This suggests that the compound could be developed for systemic use in treating herpesvirus infections .

Case Study: Efficacy in Animal Models

A series of studies were conducted to evaluate the effectiveness of this compound in various animal models:

  • Guinea Pigs : Topical application led to significant improvement in lesions caused by herpes simplex type 1.
  • Rabbits : Demonstrated reduced severity and duration of herpes keratitis following treatment.
  • Mice : Oral administration resulted in reduced viral loads and improved clinical outcomes in generalized herpes simplex type 2 infection.

These studies underscore the compound's potential as a viable treatment option for herpesvirus infections.

Comparative Data Table

Application Type Model Used Outcome Reference
Topical ApplicationGuinea PigsSignificant reduction in lesions
Topical ApplicationRabbitsReduced severity of herpes keratitis
Oral TreatmentMiceDecreased viral load; improved clinical outcomes

Eigenschaften

CAS-Nummer

83470-64-8

Molekularformel

C9H13N5O3

Molekulargewicht

239.23 g/mol

IUPAC-Name

2-amino-9-(3,4-dihydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI-Schlüssel

QOVUZUCXPAZXDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate (prepared according to Example 4) in iso-propanol was added an excess of sodium borohydride and the mixture was refluxed over night (at least 8 hours). Hydrochloric acid was added until a clear solution was obtained (neutral pH). After removal of the solvent the residue was dissolved in a minimum amount of boiling water and kept at 0° C. for a couple of hours. The solid was filtered off. The filtrate was evaporated at reduced pressure and the residue dissolved in hydrochloric acid (1 mol/l) and adsorbed on a cation exchange resin (Dowex 50 W, H+ -form). The resin was washed with water and then eluted with 5% ammonium hydroxide. The eluent was evaporated to give a crystalline solid which was recrystallized from water to afford colourless needles. M.p. 260°-1° C. (dec.) (uncorrected) UV spectra (hydrochloric acid 0.01 mol/l): λmax (nm) 277, 253 (ε=11500) M.S: 11.2 a J. (int): 239 (M+, 0.13), 222 (0.19), 221 (0.11), 152 (0.43), 151 (0.56), 44 (1.0).
Name
ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 0.19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 0.11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 0.43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 0.56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 1.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.